molecular formula C13H15BrN2O3 B12830290 Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12830290
M. Wt: 327.17 g/mol
InChI Key: NYAQFTMSGBDKDG-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a brominated dihydropyrrolopyridine core, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-ol and 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.

    Esterification: The tetrahydro-2H-pyran-4-ol undergoes esterification with 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Batch Reactors: Using batch reactors for controlled esterification reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing large-scale chromatographic techniques or crystallization methods for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Protecting Groups: The tetrahydropyran ring can act as a protecting group for alcohols in multi-step organic syntheses.

Biology

    Enzyme Inhibitors: Potential use as enzyme inhibitors due to the presence of the brominated pyrrolopyridine core.

    Biological Probes: Utilized in the development of biological probes for studying cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The brominated pyrrolopyridine core can interact with enzyme active sites, potentially inhibiting their activity. The ester functional group may facilitate cellular uptake and distribution.

Molecular Targets and Pathways

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Cellular Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Lacks the tetrahydropyran ring, making it less versatile in synthetic applications.

    Tetrahydro-2H-pyran-4-yl esters: Similar esters with different substituents on the pyrrolopyridine core.

Uniqueness

    Structural Complexity: The combination of a tetrahydropyran ring and a brominated pyrrolopyridine core is unique, providing distinct chemical reactivity and biological activity.

    Versatility: The compound’s structure allows for diverse chemical modifications, making it valuable in various research and industrial applications.

This detailed overview highlights the significance of Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in scientific research and industrial applications

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

oxan-4-yl 6-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c14-9-7-12-11(15-8-9)1-4-16(12)13(17)19-10-2-5-18-6-3-10/h7-8,10H,1-6H2

InChI Key

NYAQFTMSGBDKDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC(=O)N2CCC3=C2C=C(C=N3)Br

Origin of Product

United States

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